5-bromo-3,7-dimethyl-1H-indole
Description
5-Bromo-3,7-dimethyl-1H-indole is a brominated indole derivative with methyl substituents at positions 3 and 7 of the indole core. Indoles are heterocyclic aromatic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The bromine atom at position 5 and methyl groups at positions 3 and 7 confer distinct electronic and steric properties, making this compound valuable in pharmaceutical and materials chemistry.
Properties
Molecular Formula |
C10H10BrN |
|---|---|
Molecular Weight |
224.10 g/mol |
IUPAC Name |
5-bromo-3,7-dimethyl-1H-indole |
InChI |
InChI=1S/C10H10BrN/c1-6-3-8(11)4-9-7(2)5-12-10(6)9/h3-5,12H,1-2H3 |
InChI Key |
JGLJQNWIFYBINC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2C)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Observations:
- Substituent Position Impact : Methyl groups at C3 and C7 (hypothetical for 5-bromo-3,7-dimethyl-1H-indole) would increase steric bulk compared to analogs with single methyl groups (e.g., 5-bromo-3-methyl-1H-indole). This could hinder nucleophilic attack at C3 but enhance π-stacking interactions in crystal structures .
- Electronic Effects: Bromine at C5 is electron-withdrawing, directing electrophilic substitution to C4 and C4.
- Chlorine vs.
Challenges for 5-Bromo-3,7-dimethyl-1H-indole :
- Regioselective introduction of methyl groups at C3 and C7 may require protective strategies to avoid over-alkylation.
- Bromination at C5 must precede or follow methylation steps without compromising the indole core.
Physicochemical and Spectral Properties
Notes:
- The absence of experimental data for 5-bromo-3,7-dimethyl-1H-indole necessitates reliance on computational predictions and analog trends.
- Methyl groups typically resonate as singlets near δ 2.1–2.5 in $ ^1H $ NMR, while bromine causes deshielding of adjacent protons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
